molecular formula C21H19N3O3 B14368295 4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide CAS No. 90290-95-2

4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B14368295
CAS No.: 90290-95-2
M. Wt: 361.4 g/mol
InChI Key: MZFYQMVYMUZSBC-UHFFFAOYSA-N
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Description

4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is an organic compound with a complex structure that includes a cyano group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the enone intermediate: This involves the reaction of benzaldehyde with an appropriate ketone in the presence of a base to form the enone.

    Addition of the morpholine ring: The enone intermediate is then reacted with morpholine under basic conditions to introduce the morpholine ring.

    Introduction of the cyano group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to act on serine/threonine kinases, which are essential components of the MAP kinase signal transduction pathway . This interaction can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyanoacetyl)morpholine: Shares the morpholine and cyano groups but differs in the overall structure.

    2-Cyano-3-morpholin-4-yl-acrylic acid ethyl ester: Contains similar functional groups but has a different backbone.

    3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]: Another compound with a morpholine ring but different substituents.

Uniqueness

4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

90290-95-2

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

4-cyano-N-(3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl)benzamide

InChI

InChI=1S/C21H19N3O3/c22-15-17-6-8-18(9-7-17)20(25)23-19(14-16-4-2-1-3-5-16)21(26)24-10-12-27-13-11-24/h1-9,14H,10-13H2,(H,23,25)

InChI Key

MZFYQMVYMUZSBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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